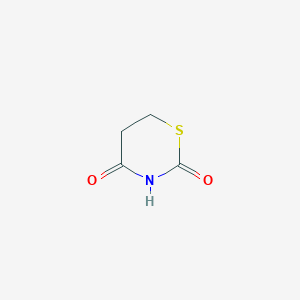

1,3-Thiazinane-2,4-dione

Description

Historical Context of Thiazine (B8601807) Chemistry Development

Thiazines are heterocyclic compounds containing a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. wikipedia.orgrsc.org Depending on the relative positions of the nitrogen and sulfur atoms, thiazines can exist in three isomeric forms: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine. wikipedia.orgresearchgate.net The term "thiazine" was first recorded between 1895 and 1900. dictionary.com

The history of thiazine chemistry began in 1883 with the discovery of phenothiazine (B1677639), a derivative of 1,4-thiazine. britannica.com A significant development occurred in 1948 when Charles Barkenbus and Phillip S. Landis first synthesized 1,4-thiazine. researchgate.net The first attempt to synthesize 1,3-thiazines was made in 1960 by treating mercaptoalcohols with nitriles in concentrated sulfuric acid. taylorandfrancis.com

While 1,3-thiazine itself is not known to exist, its derivatives are of significant interest. britannica.com The core structure of 1,3-thiazines is a key component in the framework of cephalosporin (B10832234) antibiotics. naturalspublishing.comactascientific.com The multifaceted chemical potential of the 1,3-thiazine motif has led to continuous research into its synthetic methodologies. pharmacophorejournal.com

Significance of 1,3-Thiazinane-2,4-dione as a Heterocyclic Core

The this compound scaffold is a prominent heterocyclic core in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are fundamental to many natural and synthetic therapeutic agents. researchgate.net The N-C-S linkage within the 1,3-thiazine structure is considered a crucial element for various biological activities. pharmacophorejournal.comajpsonline.com

Derivatives of 1,3-thiazine have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgontosight.ai For example, certain phenyl- and naphthyl-substituted thiazinediones have shown selective antitumor activity against leukemia cells. nih.gov These compounds can induce cell death through mechanisms such as DNA fragmentation, activation of the caspase cascade, and disruption of mitochondrial metabolism. nih.gov

The versatility of the 1,3-thiazine core allows for its use as an intermediate in various organic syntheses and transformations. pharmacophorejournal.com This adaptability makes it a valuable building block for creating novel compounds with potential therapeutic applications.

Overview of Research Trajectories for 1,3-Thiazinane-2,4-diones and Related Derivatives

Research into 1,3-thiazinane-2,4-diones and their derivatives has followed several key trajectories, primarily focusing on synthesis and the evaluation of their biological activities.

Synthesis: A common method for synthesizing the this compound core involves the acetylation of 2-amino-1,3-thiazin-4-ones, followed by mild acid hydrolysis. nih.govlookchem.com More recent and advanced methods include organocatalyzed [4+2] annulation of carbon dioxide (CO2) or carbonyl sulfide (B99878) (COS) with allenamides, which allows for the synthesis of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones under mild conditions. researchgate.net This method is noted for its high selectivity and efficiency. researchgate.net

Biological Activities: The primary focus of research on this compound derivatives has been their potential as therapeutic agents.

Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, 6-bromo-2H-benzo[e] researchgate.netnih.govthiazine-2,4(3H)-dione has demonstrated efficacy against HT-29 colon cancer cells. The mechanism of action often involves inducing apoptosis and targeting specific cellular pathways. nih.gov

Antimicrobial and Antifungal Activity: Thiazine derivatives have shown promise as antimicrobial and antifungal agents. rsc.orgnih.govfrontiersin.org For instance, some 1,3-thiazine derivatives have been evaluated for their activity against various bacteria and fungi. naturalspublishing.comactascientific.com

Other Biological Activities: Research has also explored other potential therapeutic applications, including their use as anti-inflammatory agents and anticonvulsants. actascientific.comajpsonline.com

The diverse biological activities of this compound derivatives continue to drive research in this area, with a focus on synthesizing novel compounds and understanding their structure-activity relationships to develop more effective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

873-00-7 |

|---|---|

Molecular Formula |

C4H5NO2S |

Molecular Weight |

131.16 g/mol |

IUPAC Name |

1,3-thiazinane-2,4-dione |

InChI |

InChI=1S/C4H5NO2S/c6-3-1-2-8-4(7)5-3/h1-2H2,(H,5,6,7) |

InChI Key |

QNQQQPPRZAFLII-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Thiazinane 2,4 Diones

Classical and Conventional Synthetic Routes to 1,3-Thiazinane-2,4-diones

Cyclocondensation Approaches Involving Thiourea (B124793) and Related Reagents

Cyclocondensation reactions represent a fundamental and widely employed method for the construction of the 1,3-thiazinane-2,4-dione skeleton. These reactions typically involve the condensation of a suitable three-carbon backbone with a thiourea derivative, leading to the formation of the heterocyclic ring.

One common approach involves the reaction of allylic bromides with thiourea. nih.govresearchgate.net The initial reaction forms an isothiouronium salt, which can then undergo base-promoted intramolecular cyclization to yield 2-amino-1,3-thiazin-4-ones. researchgate.net Subsequent hydrolysis of the 2-amino group provides the desired this compound. nih.govmdpi.com For instance, the transformation of 2-aminothiazin-4-one to thiazinane-2,4-dione has been achieved through hydrolysis in an acidic medium. nih.gov

Another variation of this methodology involves the reaction of β-propiolactone and its derivatives with thioureas. nih.govsemanticscholar.org In this process, an initial acid is formed, which then undergoes cyclization in the presence of acetic anhydride (B1165640) or a mixture of acetic anhydride and pyridine (B92270) to afford the 1,3-thiazinan-4-one ring system. nih.govsemanticscholar.org

Furthermore, chalcones, derived from the Claisen-Schmidt condensation of acetylacetone (B45752) with aromatic aldehydes, can be subjected to cyclocondensation with thiourea in the presence of a base like potassium hydroxide (B78521) to furnish 2-imino-3,6-dihydro-2H-1,3-thiazine derivatives. derpharmachemica.com These can then be converted to the corresponding dione (B5365651).

| Starting Materials | Reagents and Conditions | Product | Reference |

| Allylic bromides, Thiourea | 1. Acetone:water, rt; 2. Aqueous base | 2-Amino-1,3-thiazin-4-ones | nih.govresearchgate.net |

| 2-Amino-1,3-thiazin-4-one | Acidic medium | This compound | nih.gov |

| β-Propiolactone, Thioureas | Acetic anhydride or Acetic anhydride/pyridine | 1,3-Thiazinan-4-ones | nih.govsemanticscholar.org |

| Chalcones, Thiourea | Potassium hydroxide | 2-Imino-3,6-dihydro-2H-1,3-thiazines | derpharmachemica.com |

Hydrolysis and Cyclization Reactions of Precursor Molecules

The formation of the this compound ring can also be achieved through the hydrolysis and subsequent cyclization of appropriately functionalized precursor molecules. This strategy often involves the unmasking of reactive functional groups that then participate in an intramolecular ring-closing reaction.

A significant method in this category is the acetylation of 2-amino-1,3-thiazin-4-ones followed by mild acid hydrolysis. mdpi.comnih.gov This two-step, one-pot procedure has been successfully applied to a range of 2-amino-thiazin-4-ones, leading to the formation of the corresponding 1,3-thiazinane-2,4-diones in good yields. mdpi.com The initial acetylation step is believed to facilitate the subsequent hydrolysis of the imino group to a carbonyl group, thereby completing the dione structure. mdpi.comnih.gov

The reaction of 3-chloropropionyl chloride with potassium thiocyanate (B1210189) and an aniline (B41778) derivative can form an N-(3-chloropropionyl)-N'-arylthiourea intermediate. nih.gov This intermediate, upon cyclization, can lead to the formation of the 1,3-thiazinane (B8806883) ring system.

| Precursor Molecule | Reagents and Conditions | Product | Yield | Reference |

| 2-Amino-1,3-thiazin-4-ones | 1. Acetic anhydride, EtOH, 25 °C; 2. HCl (1 M), rt, 1–3 h | 1,3-Thiazinane-2,4-diones | 58–85% | mdpi.com |

| 3-Chloropropionyl chloride, Potassium thiocyanate, 2,4-Dimethylaniline | Acidification | (Z)-2-[(2,4-Dimethylphenyl)imino]-1,3-thiazinan-4-one | - | nih.gov |

Multi-component Reactions for Thiazinane-2,4-dione Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,3-thiazinane-2,4-diones from simple starting materials in a single synthetic operation.

One such example is the three-component reaction between amines or amino acids, aldehydes, and 3-mercaptopropionic acid, catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC), which affords metathiazanones. nih.gov Another notable MCR involves the reaction of acenaphthylene-1,2-dione, anilines, and 3-mercaptopropionic acid in the presence of a polymer-supported catalyst (PEG–OSO3H) under ultrasound irradiation in water to produce spiro[acenaphthylene-thiazine]-diones. cbijournal.com

Furthermore, a one-pot, three-component synthesis of spiro[indoline-3,2′- nih.govrsc.orgthiazinane]-2,4′-diones has been achieved using isatin, anilines, and 3-mercaptopropanoic acid. semanticscholar.org In some instances, the intermediate isatin-3-anil can be isolated. semanticscholar.org

| Components | Catalyst/Conditions | Product | Reference |

| Amines/Amino acids, Aldehydes, 3-Mercaptopropionic acid | Dicyclohexylcarbodiimide (DCC) | Metathiazanones | nih.gov |

| Acenaphthylene-1,2-dione, Anilines, 3-Mercaptopropionic acid | PEG–OSO3H, Ultrasound, Water | Spiro[acenaphthylene-thiazine]-diones | cbijournal.com |

| Isatin, Anilines, 3-Mercaptopropanoic acid | - | Spiro[indoline-3,2′- nih.govrsc.orgthiazinane]-2,4′-diones | semanticscholar.org |

Advanced and Green Synthesis Approaches for this compound Systems

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced catalytic systems and solvent-free reaction conditions for the synthesis of 1,3-thiazinane-2,4-diones.

Organocatalytic [4+2] Annulation Reactions

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. An organocatalyzed [4+2] annulation of carbonyl sulfide (B99878) (COS) with allenamides has been reported for the synthesis of 1,3-thiazinane-2,4-diones. rsc.orgresearchgate.net This reaction proceeds in moderate to excellent yields under mild conditions and demonstrates high regio- and chemo-selectivity. rsc.orgresearchgate.net The use of Lewis base-COS adducts as organocatalysts is a key feature of this methodology. rsc.orgresearchgate.net

| Reactants | Catalyst | Product | Key Features | Reference |

| Carbonyl sulfide (COS), Allenamides | Lewis base-COS adducts | 1,3-Thiazinane-2,4-diones | High regio- and chemo-selectivity, Mild conditions | rsc.orgresearchgate.net |

Solvent-Free Synthetic Protocols

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in green chemistry. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures.

A one-pot, solvent-free synthesis of spiro[indoline-3,2′- nih.govrsc.orgthiazinane]-2,4′-diones has been developed utilizing microwave irradiation. semanticscholar.orgrsc.orgresearchgate.net This reaction involves the condensation of an intermediate with 3-mercaptopropionic acid and has been shown to be more efficient under microwave conditions compared to conventional heating. semanticscholar.org

Another example is the solvent-free, one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives from the reaction of primary amines and carbon disulfide in the presence of acryloyl chloride at room temperature. researchgate.net Although this produces a thione at the 2-position instead of a dione, it highlights the utility of solvent-free conditions for the synthesis of the core thiazinane ring.

| Reactants | Conditions | Product | Reference |

| Isatin-3-anil intermediate, 3-Mercaptopropionic acid | Solvent-free, Microwave irradiation (4 min, 640 W) | Spiro[indole-3,2- nih.govrsc.orgthiazinane]-2,4-diones | semanticscholar.orgresearchgate.net |

| Primary amines, Carbon disulfide, Acryloyl chloride | Solvent-free, Room temperature, 15 min | 2-Thioxo-1,3-thiazinane-4-one derivatives | researchgate.net |

Microwave-Assisted and Other Energy-Efficient Syntheses

The quest for more sustainable and efficient chemical processes has led to the adoption of microwave irradiation in the synthesis of this compound derivatives. This non-conventional energy source has been shown to significantly reduce reaction times and, in some cases, improve product yields when compared to traditional heating methods. semanticscholar.org

A notable application of microwave-assisted synthesis is in the one-pot, solvent-free preparation of spiro[indole-3,2'- nih.govthiazinane]-2,4'-diones. semanticscholar.org In this method, the reaction of an intermediate with 3-mercaptopropionic acid under microwave irradiation (640 W) for 4 minutes resulted in an 85% yield. The efficiency was further enhanced by using montmorillonite (B579905) KSF as a catalyst in methanol, achieving a 93% yield in just 6 minutes. semanticscholar.org

Ultrasound irradiation represents another energy-efficient technique employed for the synthesis of thiazinane derivatives. For instance, the three-component reaction of acenaphthylene-1,2-dione, anilines, and 3-mercaptopropionic acid has been successfully carried out under sonication in water. cbijournal.com This method utilizes a polymer-supported catalyst (PEG-OSO3H) and offers benefits such as high yields, simple work-up, and the use of an environmentally benign solvent. cbijournal.com

The synthesis of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govthiazine-4,7(8H)-dione has also been achieved using microwave irradiation. mdpi.com By heating the reactants under microwaves at 500 W and 140°C for 30 minutes, the desired product was obtained, demonstrating a significant reduction in reaction time compared to the conventional reflux method which required 24 hours. mdpi.com

These examples underscore the potential of energy-efficient methods like microwave and ultrasound irradiation to facilitate the synthesis of this compound and its derivatives in a more rapid and environmentally friendly manner.

One-Pot Synthetic Strategies

One-pot synthetic strategies have emerged as a powerful tool for the efficient construction of the this compound scaffold, offering advantages in terms of operational simplicity, time, and resource management. cbijournal.comvietnamjournal.ru These methods often involve multicomponent reactions where three or more reactants are combined in a single reaction vessel to form the target molecule in a sequential manner.

A prominent example is the three-component condensation reaction involving amines or amino acids, aldehydes, and 3-mercaptopropionic acid. nih.gov This approach, often catalyzed by dicyclohexylcarbodiimide (DCC), provides a direct route to substituted 1,3-thiazinan-4-ones, which can be precursors to the dione derivatives. nih.gov Similarly, a one-pot, three-component cyclocondensation between quinoline (B57606) hydrazide, substituted benzaldehydes, and 3-mercaptopropionic acid, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), has been reported for the synthesis of complex thiazinan-4-one derivatives. nih.gov

The synthesis of spiro[acenaphthylene-1,2′ nih.gov-thiazine]-2,4′(1H)-diones has been achieved through a three-component reaction of acenaphthylene-1,2-dione, anilines, and 3-mercaptopropionic acid. cbijournal.com This reaction can be promoted by ultrasound irradiation in water using a polymer-supported catalyst (PEG–OSO3H), highlighting a green and efficient one-pot procedure. cbijournal.com Another one-pot method involves the reaction of maleic or fumaric acids with thioureas to yield hydrochlorides of 2-imino-thiazinans. nih.gov

Furthermore, a solvent-free, one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives has been developed. researchgate.net This efficient method involves the reaction of primary amines and carbon disulfide with acryloyl chloride at room temperature, proceeding rapidly without the need for a catalyst. researchgate.net The transformation of 2-aminothiazin-4-ones to 1,3-thiazinane-2,4-diones can also be performed in a one-pot, two-step process involving acetylation followed by mild hydrolysis. nih.gov

These one-pot strategies streamline the synthesis of the this compound core and its analogs, providing rapid access to a diverse range of derivatives.

Derivatization and Structural Modification of this compound

The this compound scaffold serves as a versatile template for the introduction of various substituents and for the construction of more complex fused heterocyclic systems. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.

Introduction of Substituents via Functionalization Reactions

The functionalization of the this compound ring system can be achieved through various chemical transformations. A common strategy involves the conversion of 2-amino-1,3-thiazin-4-ones into the corresponding 1,3-thiazinane-2,4-diones. This is typically accomplished through an acetylation reaction followed by mild acid hydrolysis. lookchem.comnih.gov This two-step sequence allows for the introduction of substituents at different positions of the thiazinane ring, depending on the substitution pattern of the starting 2-aminothiazin-4-one. nih.gov

For instance, phenyl- and naphthyl-substituted thiazinanediones have been synthesized using this methodology. nih.gov The starting 2-aminothiazin-4-ones can be prepared through various means, including multicomponent reactions, which provides access to a wide array of substituted precursors.

Another approach to derivatization involves reactions at the nitrogen atom of the thiazinane ring. For example, the synthesis of N-substituted derivatives can be achieved through alkylation or acylation reactions, provided the nitrogen atom is not already part of a fused system.

The versatility of these functionalization reactions allows for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships for various applications.

Synthesis of Fused Heterocyclic Systems Incorporating this compound

The this compound ring can be annulated with other heterocyclic or carbocyclic rings to generate novel fused systems with potentially enhanced biological activities. These intricate molecular architectures are often synthesized through intramolecular cyclization reactions or multicomponent strategies.

One such example is the synthesis of tetrahydrocyclopenta[e] nih.govthiazinan-2,4-dione. This fused system is formed by the reaction of 2-thiocyanatocyclopent-1-ene-1-carboxylic acid with thionyl chloride at room temperature. The reaction proceeds through the ring closure of an intermediate carboxylic acid chloride. nih.govmdpi.com

Another strategy involves the one-pot, three-component condensation of N-Boc-L-prolinal, amino acid esters, and mercaptobenzoic acids to form benzothiazin-4-one intermediates. Following the removal of the Boc protecting group, intramolecular cyclo-amidation leads to the formation of novel fused tetracyclic thiazinan-4-one derivatives. sioc-journal.cn

Phenothiazines, which are tricyclic structures composed of a central thiazine (B8601807) ring fused with two benzene (B151609) rings, represent a significant class of fused systems. The sulfur atom in the thiazine ring facilitates various substitutions on the benzene rings, leading to a wide range of phenothiazine (B1677639) derivatives. researchgate.net

The synthesis of fused heterocyclic compounds often involves strategic ring-opening and recyclization reactions of precursor molecules, as will be discussed in the subsequent section. These synthetic approaches provide access to a diverse array of complex molecules built upon the this compound framework.

Chemical Reactivity and Transformation Pathways of the this compound Ring

The this compound ring system exhibits a range of chemical reactivities that allow for its transformation into other heterocyclic structures. Ring-opening and subsequent recyclization are key mechanistic pathways that enable the conversion of the thiazinane core into different ring systems.

Ring-Opening and Recyclization Mechanisms

The this compound ring can undergo cleavage under specific reaction conditions, followed by intramolecular cyclization to form new heterocyclic frameworks. This ring-opening and recyclization strategy is a valuable tool for the synthesis of diverse heterocyclic compounds.

An example of such a transformation is observed in the reaction of aminothiazine derivatives. The ring opening of an N-phenyl aminopyrimidine derivative, which can be derived from a thiazine precursor, followed by recyclization, can lead to the formation of an oxazine (B8389632) ring. rsc.org This demonstrates the potential to convert the sulfur-containing thiazinane ring into an oxygen-containing oxazine ring system through a ring-opening/recyclization sequence.

The reactivity of the thiazinane ring is influenced by the substituents present on the ring and the reaction conditions employed. For instance, the presence of specific functional groups can facilitate nucleophilic attack, leading to ring cleavage. The subsequent intramolecular reaction of the resulting open-chain intermediate can then lead to the formation of a new ring system.

These transformation pathways highlight the synthetic utility of the this compound scaffold as a versatile intermediate for the construction of a variety of heterocyclic structures. researchgate.netresearchgate.net

Reactions at Carbonyl and Thio-Carbonyl Centers

The this compound ring system contains two electrophilic carbonyl carbons at positions C2 and C4. These centers are prime targets for nucleophilic attack. While specific reduction or organometallic addition reactions on the parent this compound are not extensively detailed in the reviewed literature, the reactivity of analogous thiazine structures provides significant insight.

For instance, related 1,3-thiazine derivatives undergo transformations that involve direct reactions at a carbonyl center. A notable example is the reaction of 5-acyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-diones with primary alkyl and arylamines. This reaction proceeds via nucleophilic attack of the amine on a ring carbonyl group, leading to the extrusion of carbonyl sulfide (COS) and the formation of 1-substituted-6-alkyluracils. researchgate.net This transformation highlights the lability of the thioester-like linkage and the susceptibility of the carbonyl group to nucleophilic attack, resulting in ring conversion.

In closely related analogs where one carbonyl oxygen is replaced by sulfur, forming a 2-thioxo-1,3-thiazinan-4-one , the thio-carbonyl group exhibits its own distinct reactivity. The exocyclic sulfur atom in these compounds can act as a soft nucleophile. Studies on the alkylation of 2-thioxo-2,3-dihydrobenzo[e] nih.govresearchgate.netthiazin-4-one, a benzofused analog, show that under certain conditions, such as in the presence of triethylamine, S-alkylation occurs selectively at the exocyclic sulfur atom. researchgate.net This contrasts with reactions under other conditions that favor N-alkylation.

The table below summarizes the reactivity at carbonyl and thio-carbonyl centers based on studies of analogous compounds.

| Functional Group | Reagent/Condition | Product Type | Reference |

| Carbonyl (C=O) | Primary Amines | Ring Transformation (Uracil derivatives) | researchgate.net |

| Thio-carbonyl (C=S) | Alkylating agents / Triethylamine | S-Alkylation Product | researchgate.net |

Electrophilic and Nucleophilic Attack Pathways

The this compound molecule can behave as both an electrophile and a nucleophile, depending on the reacting species and conditions.

Pathways as an Electrophile

The primary electrophilic character of this compound is centered on the two carbonyl carbons (C2 and C4). These carbons are electron-deficient due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by a wide range of nucleophiles. Mechanistic insights from related heterocyclic systems confirm this pathway. For example, the formation of quinazolinone derivatives from benzoxazinone (B8607429) intermediates proceeds via the nucleophilic attack of amino reagents on the electrophilic carbonyl carbon. By analogy, nucleophiles are expected to attack the C2 and C4 positions of the this compound ring, initiating addition or addition-elimination reactions.

Pathways as a Nucleophile

The this compound scaffold also possesses nucleophilic character at several positions, which can be exploited in various synthetic transformations.

N-Nucleophilicity : The nitrogen atom at position 3 (N3) contains a lone pair of electrons and is part of an amide-like functional group. The proton on this nitrogen is acidic and can be removed by a suitable base to form an amide anion. This anion is a potent nucleophile. Research on the benzofused analog, 3H-benzo[e] nih.govresearchgate.netthiazine-2,4-dione, demonstrates that its sodium salt is readily alkylated at the N3 position. researchgate.netosi.lv Similarly, acylation reactions on the related 1,3-thiazinane-2-thione (B1272399) occur at the nitrogen atom, further confirming its nucleophilic potential. ub.eduresearchgate.net

C-Nucleophilicity via Enolate Formation : The methylene (B1212753) group at position 5 (C5) is flanked by two electron-withdrawing carbonyl groups. This structural arrangement significantly increases the acidity of the C5 protons. Treatment with a base can deprotonate this carbon to form a stabilized enolate ion. bham.ac.ukucsb.edu This enolate is a soft carbon nucleophile and can react with various electrophiles. Potential reactions utilizing this nucleophilicity include:

Alkylation : Reaction with alkyl halides to introduce substituents at the C5 position.

Aldol-type Condensation : Reaction with aldehydes or ketones.

Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds. ucsb.edu

The table below outlines the nucleophilic and electrophilic pathways of the this compound ring system.

| Pathway Type | Reactive Site(s) | Description of Reactivity | Typical Reactions | References |

| Electrophilic | C2 and C4 (Carbonyl Carbons) | Susceptible to attack by nucleophiles. | Nucleophilic Addition, Ring Opening | |

| Nucleophilic | N3 (Amide Nitrogen) | Becomes a strong nucleophile upon deprotonation. | Alkylation, Acylation | researchgate.netosi.lvresearchgate.net |

| Nucleophilic | C5 (α-Carbon) | Forms a stabilized enolate ion upon deprotonation. | Alkylation, Aldol Condensation | bham.ac.ukucsb.edu |

Spectroscopic and Structural Elucidation of 1,3 Thiazinane 2,4 Diones

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 1,3-thiazinane-2,4-dione derivatives. The most prominent features in the IR spectra of these compounds are the characteristic absorption bands of the carbonyl (C=O) groups within the dione (B5365651) structure.

Typically, two distinct C=O stretching vibrations are observed, reflecting the different chemical environments of the carbonyls at positions 2 and 4 of the thiazinane ring. These bands are generally strong and appear in the region of 1685–1720 cm⁻¹. ias.ac.in For instance, in a series of spiro[acenaphthylene-1,2′ ias.ac.iniucr.org-thiazine]-2,4′(1H)-dione derivatives, the carbonyl stretching frequencies were reported in the ranges of 1685–1705 cm⁻¹ and 1700–1720 cm⁻¹. ias.ac.in Similarly, spiro[indole-3,2′ ias.ac.iniucr.org-thiazine]-2,4′(1H)-diones exhibit strong C=O bands between 1690 and 1715 cm⁻¹. ias.ac.in The exact position of these bands can be influenced by the nature of substituents on the thiazinane ring or fused ring systems.

Another key functional group, the secondary amine (N-H) in unsubstituted or N-monosubstituted thiazinane-2,4-diones, gives rise to a characteristic stretching vibration. This band is typically observed in the range of 3200-3400 cm⁻¹. For example, in some 2-imino-3,6-dihydro-2H-1,3-thiazine derivatives, the cyclic NH stretch appears around 3085 cm⁻¹. derpharmachemica.com The presence of a C-S bond in the thiazinane ring is also confirmed by stretching vibrations, although these are generally weaker and appear at lower frequencies.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1685–1720 | ias.ac.in |

| Amine (N-H) | Stretching | 3200–3400 | scirp.org |

| C-N | Stretching | 1340-1370 | ub.edu |

| C-S | Stretching | 600-800 |

Note: The exact wavenumbers can vary depending on the specific molecular structure and the sample's physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of 1,3-thiazinane-2,4-diones, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

¹H NMR spectra of 1,3-thiazinane-2,4-diones reveal characteristic signals for the protons on the heterocyclic ring. The methylene (B1212753) protons of the thiazinane ring typically appear as complex multiplets due to spin-spin coupling. For example, in several spiro-thiazine derivatives, the thiazine (B8601807) ring protons show three sets of multiplets that can be described by an AMM'X splitting pattern, indicating different environments for the protons. ias.ac.in

In many derivatives, the two protons on C-5 and the two protons on C-6 of the thiazinane ring are diastereotopic and exhibit distinct chemical shifts. For instance, in N-propanoyl-1,3-thiazinane-2-thione, a related compound, the methylene protons appear as multiplets at δ 2.19-2.30 (2H), δ 3.04 (t, 2H), and δ 3.91-3.95 (m, 2H). ub.edu The chemical shifts and coupling constants of these protons are sensitive to the conformation of the six-membered ring and the nature of the substituents. Aromatic protons on substituents, if present, will resonate in the typical downfield region of δ 7.0-8.5 ppm. ias.ac.in

Table 2: Representative ¹H NMR Data for Protons in Substituted 1,3-Thiazinane-2,4-diones

| Compound Type | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Spiro[acenaphthylene-1,2′ ias.ac.iniucr.org-thiazine]-2,4′(1H)-diones | Thiazine ring protons | 2.50–4.43 | Multiplet | ias.ac.in |

| Spiro[indole-3,2′ ias.ac.iniucr.org-thiazine]-2,4′(1H)-diones | Thiazine ring protons | 2.66–4.32 | Multiplet | ias.ac.in |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectra of 1,3-thiazinane-2,4-diones provide valuable information about the carbon framework. The most downfield signals correspond to the two carbonyl carbons (C=O) at positions 2 and 4, which typically resonate in the range of δ 165–180 ppm. ias.ac.in For example, in a series of spiro[indole-3,2′ ias.ac.iniucr.org-thiazine]-2,4′(1H)-diones, the carbonyl carbons were observed at approximately δ 166.90 and 175.09 ppm. ias.ac.in

The methylene carbons of the thiazinane ring (C-5 and C-6) give rise to signals in the aliphatic region of the spectrum, generally between δ 20–40 ppm. ias.ac.in For instance, in spiro[acenaphthylene-1,2′ ias.ac.iniucr.org-thiazine]-2,4′(1H)-diones, these carbons appear at around δ 24-26 ppm and δ 34-36 ppm. ias.ac.in The spiro carbon in these derivatives is found further downfield, often in the range of δ 80-96 ppm. ias.ac.in Aromatic carbons from substituents will show signals in the expected region of δ 110–150 ppm. ias.ac.in

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (at C-2 and C-4) | 165–180 | ias.ac.in |

| Spiro Carbon | 80–96 | ias.ac.in |

| Aromatic Carbons | 110–150 | ias.ac.in |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity within the this compound scaffold.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com It helps to establish the connectivity of the methylene protons within the thiazinane ring and to trace the spin systems of any alkyl or aryl substituents. creative-biostructure.comlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear correlation experiments correlate the chemical shifts of protons with those of directly attached carbons (¹H-¹³C one-bond correlations). creative-biostructure.com This is crucial for assigning the carbon signals corresponding to the methylene groups of the thiazinane ring. creative-biostructure.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to gain insight into their structure through the analysis of fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum confirms the molecular formula of the synthesized compound. ias.ac.inderpharmachemica.com For example, ESI-MS has been used to identify the molecular ions of various spiro-thiazine derivatives. ias.ac.in

The fragmentation patterns observed in the mass spectra can provide valuable structural information. Common fragmentation pathways for 1,3-thiazinane-2,4-diones may involve the cleavage of the thiazinane ring. The loss of small, stable molecules such as CO, COS, or fragments corresponding to the substituents is often observed. The specific fragmentation pattern is highly dependent on the substitution pattern of the this compound core. For instance, the fragmentation of related phthalazine-dione derivatives has been studied to understand their structural characteristics. raco.cat

X-ray Crystallography for Solid-State Structure Determination

Studies on related 1,3-thiazinane (B8806883) derivatives have revealed important structural features. For example, the crystal structure of an adduct of 3-phenyl-1,3-thiazinane-2,4-dione has been reported. iucr.orgnih.gov The thiazine ring in such compounds often adopts a conformation that minimizes steric strain, such as an envelope or a twist-boat conformation. nih.gov In the solid state, intermolecular interactions, particularly hydrogen bonding involving the N-H group and the carbonyl oxygens, play a significant role in the crystal packing. For instance, X-ray diffraction of 6-bromo-2H-benzo[e] ias.ac.iniucr.orgthiazine-2,4(3H)-dione shows hydrogen bonding and π-π stacking interactions. These interactions influence the physical properties of the compounds, such as their melting points and solubility.

Advanced Spectroscopic Methods and Conformational Analysis

The structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic techniques and conformational analysis methods. While comprehensive data on the unsubstituted parent compound is limited in publicly accessible literature, studies on its derivatives, complemented by foundational data on the core structure, provide significant insights into its molecular architecture and behavior.

Detailed Research Findings

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing the this compound scaffold. A ¹H NMR spectrum for the parent compound, referred to as tetrahydro-1,3-thiazin-2,4-dione, has been reported in deuterated water (D₂O). The spectrum showed absorptions at δ 2.64 (t, 2H, J=6 Hz), 3.20 (t, 2H, J=6 Hz), and other signals not attributed to the thiazinane ring. google.com The triplet at 2.64 ppm can be assigned to the methylene protons at C6, adjacent to the sulfur atom, while the triplet at 3.20 ppm corresponds to the methylene protons at C5, adjacent to the nitrogen atom. The absence of a signal for the N-H proton is expected due to its exchange with deuterium (B1214612) in the D₂O solvent.

Infrared (IR) spectroscopy confirms the presence of the key functional groups within the this compound ring. The most prominent features are the characteristic absorption bands of the two carbonyl groups (C=O) of the dione structure. These are typically observed in the region of 1650-1750 cm⁻¹. The N-H group of the amide function also presents a characteristic stretching vibration, usually found in the range of 3100-3300 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the molecular formula.

Conformational analysis, primarily through X-ray crystallography of its derivatives, has been instrumental in defining the three-dimensional structure of the 1,3-thiazinane ring system. Studies on adducts of 3-phenyl-1,3-thiazinane-2,4-dione and 2,3-diphenyl-3,4,5,6-tetrahydro-2H-1,3-thiazin-4-one have consistently revealed that the thiazine ring adopts an envelope conformation . iucr.orgnih.goviucr.org In this conformation, five of the ring atoms are approximately coplanar, while one atom is out of the plane. In the case of these thiazinane derivatives, the sulfur atom typically forms the "flap" of the envelope. iucr.orgnih.goviucr.org This conformational preference is a result of minimizing the torsional strain and steric interactions within the six-membered ring. It is highly probable that the unsubstituted this compound also favors a similar envelope or a closely related half-chair conformation.

Computational studies, though not widely published for the parent compound, are a powerful tool for corroborating experimental findings. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, predict spectroscopic data (NMR, IR), and determine the relative energies of different possible conformers (e.g., chair, boat, twist-boat, envelope), thus providing a deeper understanding of the conformational landscape of this compound.

Interactive Spectroscopic Data Tables

Below are representative data tables based on the available spectroscopic information for this compound and its characteristic functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H-5 | 3.20 | Triplet | 6 | Methylene protons adjacent to Nitrogen |

| H-6 | 2.64 | Triplet | 6 | Methylene protons adjacent to Sulfur |

| N-H | Not Observed | - | - | Signal absent due to solvent exchange in D₂O |

Data sourced from a patent describing the compound as tetrahydro-1,3-thiazin-2,4-dione. google.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Amide) | Stretch | 1680 - 1630 |

| C=O (Thioester) | Stretch | 1710 - 1680 |

| N-H | Stretch | 3300 - 3100 |

| C-N | Stretch | 1400 - 1200 |

| C-S | Stretch | 800 - 600 |

This table represents typical ranges for the functional groups present in the molecule.

Computational Chemistry and Theoretical Investigations of 1,3 Thiazinane 2,4 Diones

Electronic Structure Analysis

The electronic structure is fundamental to understanding the chemical and physical properties of 1,3-thiazinane-2,4-dione derivatives.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule and its energy. scielo.org.zanih.gov By employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can determine the most stable conformation (the optimized geometry) of this compound and its derivatives. nih.govrsc.org These calculations are crucial as the geometry is a true minimum on the potential energy surface, confirmed by frequency calculations. nih.gov

The accuracy of DFT is often validated by comparing calculated geometrical parameters, such as bond lengths and angles, with experimental data obtained from X-ray crystallography. nih.gov For many heterocyclic systems, the B3LYP method has been shown to provide results that are in good agreement with experimental values, offering a balance of accuracy and computational efficiency. nih.govmdpi.com The total energy calculated for different isomers or tautomers can predict their relative stability. rsc.orgwiley.com For instance, DFT calculations have been applied to study the tautomerism in related 1,3-thiazine-4,6-diones, successfully identifying the most stable tautomeric form. researchgate.net

Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Related Thiazine (B8601807) Derivative

| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | Varies | Deviations < 0.03 Å |

| Bond Angle (°) | Varies | Deviations < 3° |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. scielo.org.zabeilstein-journals.org It provides information on vertical excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the corresponding wavelengths (λmax). scielo.org.zarsc.org These calculations allow for the prediction and interpretation of the experimental UV-Vis spectrum. mdpi.com

For related thiazine and thiazolidinone derivatives, TD-DFT calculations, often using the B3LYP functional, have successfully reproduced experimental UV-Vis spectra. scielo.org.zamdpi.com The calculations can identify the nature of electronic transitions, such as π-π* and n-π*, by analyzing which molecular orbitals are involved. scielo.org.za The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predicted spectra, as the solvent environment can polarize the molecule and shift the absorption wavelengths. beilstein-journals.orgresearchgate.net

Table 2: Sample TD-DFT Calculation Results for a Thiazolidinone Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| π-π* / n-π* | 405.85 | 0.378 | HOMO -> LUMO+1 (49%), HOMO-2 -> LUMO (42%) |

| π-π* / n-π* | 342.90 | 0.243 | HOMO-8 -> LUMO, HOMO-2 -> LUMO+1 |

Data adapted from a study on a related thiazolidinone derivative to illustrate the type of information obtained from TD-DFT. scielo.org.za

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comscielo.org.mx

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajrconline.org This gap is directly related to the electronic absorption properties; a lower gap typically corresponds to a longer wavelength (red-shifted) absorption in the UV-Vis spectrum. scielo.org.mx DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap, providing insights into the electronic behavior of this compound derivatives. irjweb.comajrconline.org

Table 3: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Varies by derivative |

| E(LUMO) | Varies by derivative |

| Energy Gap (ΔE) | Varies by derivative |

Note: The specific energy values are highly dependent on the exact molecular structure and substituents. The general principle is that a smaller ΔE indicates higher reactivity. ajrconline.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netkoreascience.kr The MEP map displays regions of different electrostatic potential: negative regions (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. koreascience.kr For heterocyclic compounds, MEP analysis can identify the most reactive atoms, such as carbonyl oxygens or amine protons. researchgate.netkoreascience.kr

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, are used to calculate NLO properties like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajrconline.orgkoreascience.kr

A large hyperpolarizability value (β) indicates a strong NLO response. researchgate.net This property is often associated with molecules that have electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. scielo.org.mx A small HOMO-LUMO gap is often correlated with a large β value. scielo.org.mx Theoretical calculations allow for the screening of this compound derivatives to predict their potential as NLO materials. ajrconline.org

Table 4: Calculated NLO Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Varies (Debye) |

| Mean Polarizability (α) | Varies (a.u.) |

| First Hyperpolarizability (β) | Varies (a.u.) |

Note: The values are calculated using DFT methods and are dependent on the specific molecular structure and the basis set used. ajrconline.orgkoreascience.kr

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for finding the minimum energy structure, molecules are not static. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. mdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent) and at a certain temperature, MD can explore the different shapes (conformations) the molecule can adopt and the transitions between them. mdpi.com

For flexible ring systems like this compound, MD simulations can reveal the puckering of the ring and the orientation of substituent groups. nih.gov Techniques like Replica Exchange MD (REMD) can enhance the sampling of the conformational space, helping to overcome energy barriers and find a wider range of stable and metastable structures. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions and functions.

Structure Activity Relationship Sar Studies of 1,3 Thiazinane 2,4 Dione Derivatives

Elucidation of Structural Determinants Influencing Biological Research Effects

The biological activity of 1,3-thiazinane-2,4-dione derivatives is intricately linked to the nature and position of various substituents on the heterocyclic ring. Modifications to the core structure have been shown to significantly influence the pharmacological profile of these compounds, particularly their anticancer and antimicrobial properties.

Research has demonstrated that the introduction of specific aromatic moieties at certain positions of the this compound scaffold is a key determinant of their anticancer activity. For instance, studies have revealed that phenyl- and naphthyl-substituted 1,3-thiazinane-2,4-diones exhibit selective antitumoral activity, particularly against leukemia cells. nih.gov This suggests that the steric bulk and electronic properties of these aromatic rings play a crucial role in the interaction with biological targets. The cytotoxic mechanism of these compounds has been linked to the induction of apoptosis through pathways involving caspase activation and mitochondrial metabolism. nih.gov

Furthermore, the nature of substituents on the phenyl ring can dramatically modulate the biological response. In related heterocyclic systems like imidazothiazines, it has been observed that electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, on a phenyl ring attached to the core structure can enhance anticancer activity. ekb.eg Conversely, the presence of electron-withdrawing groups like chloro (-Cl) has been associated with a decrease in potency. ekb.eg This highlights the importance of the electronic environment of the substituent in influencing the compound's interaction with its target.

In the context of antimicrobial activity, SAR studies on related benzothiazine derivatives have shown that modifications to the thiazine (B8601807) ring can enhance potency. For example, the presence of a chloro group on a fused phenyl ring has been found to increase antibacterial activity. sciensage.info The position of substituents is also critical, as demonstrated in studies where a methoxy group at the 4th position of a phenyl ring led to maximum antibacterial activity. These findings underscore the importance of a systematic exploration of substituent effects to optimize the desired biological activity.

Correlation of Substituent Effects with in vitro Activity Modulation

The systematic modification of substituents on the this compound scaffold allows for a detailed correlation between structural changes and in vitro activity. This is often quantified through metrics such as the half-maximal inhibitory concentration (IC50) for anticancer or enzyme inhibitory activity, and the minimum inhibitory concentration (MIC) for antimicrobial effects. While specific data for 1,3-thiazinane-2,4-diones is emerging, studies on structurally similar thiazolidine-2,4-dione and other thiazine derivatives provide valuable insights.

Anticancer Activity:

In a study on imidazothiazine derivatives, the nature of the substituent on the phenyl ring at position C-5 was directly correlated with cytotoxic activity against various cancer cell lines. The introduction of a 4-methoxy or 4-hydroxy group resulted in significantly lower IC50 values, indicating higher potency, compared to derivatives bearing a chloro substituent. ekb.eg

| Compound ID | Substituent at C-5 of Imidazothiazine | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |

| 5a | 4-methoxyphenyl | 3.36 | 2.56 | 5.11 |

| 5b | 4-hydroxyphenyl | - | - | - |

| 5c | 4-chlorophenyl (with carbonitrile) | - | - | - |

| 5d | 4-chlorophenyl (with carboxamide) | - | - | - |

| Doxorubicin | Standard | 4.5 | 4.8 | 6.2 |

Data adapted from a study on imidazothiazine derivatives, demonstrating the impact of substituents on anticancer activity. ekb.eg

Antimicrobial Activity:

For thiazolidine-2,4-dione derivatives, the antimicrobial activity is influenced by the nature of the substituent on the arylidene moiety at position 5. Studies have shown that these compounds are particularly effective against Gram-positive bacteria. nih.govscielo.br The introduction of specific substituents can lead to potent antimicrobial agents with low MIC values.

| Compound ID | Substituent on Arylidene Ring | MIC against S. aureus (µg/mL) |

| 3f | 4-bromophenyl | 62.5 |

| 3j | 4-(dimethylamino)phenyl | 31.25 |

Data from a study on 5-arylidene-thiazolidine-2,4-dione derivatives, showing the correlation of substituents with antibacterial activity. scielo.br

In another study on thiazolidine-2,4-dione derivatives, a broader range of antimicrobial activity was observed, with certain substitutions leading to significant potency against both bacteria and fungi. nih.gov

| Compound ID | Substituent | MIC against E. coli (µM/ml) | MIC against S. aureus (µM/ml) | MIC against C. albicans (µM/ml) |

| 4 | 4-chlorophenyl | 4.5 x 10⁻² | - | - |

| 10 | 4-nitrophenyl | - | 4.2 x 10⁻² | 4.2 x 10⁻² |

| 15 | 3,4,5-trimethoxyphenyl | - | - | - |

Selected data from a study on thiazolidine-2,4-diones illustrating the effect of different substituents on antimicrobial activity. nih.gov

These examples from related compound classes underscore the principle that specific substitutions can fine-tune the in vitro activity of heterocyclic compounds, a concept directly applicable to the ongoing development of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,3-Thiazinane-2,4-diones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

For this compound and related heterocyclic systems, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and anticonvulsant effects. A QSAR model typically uses a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A recent study on thiazine derivatives developed a QSAR model for anticancer activity against a human liver cancer cell line (HepG-2). wiley.com The model utilized multiple linear regression (MLR) to correlate the pIC50 values with various quantum chemical descriptors. Such models can help in identifying the key molecular features that contribute to the cytotoxic effect. wiley.com

In the field of anticonvulsant drug design, QSAR studies on related structures like triaminopyridines have demonstrated that molecular lipophilicity is a critical parameter influencing both anticonvulsant potency and neurotoxicity. nih.gov By establishing a correlation between these properties and structural descriptors, it becomes possible to design new derivatives with improved therapeutic profiles.

While specific QSAR models for 1,3-thiazinane-2,4-diones are still under development, the principles and methodologies applied to similar scaffolds are highly relevant. For instance, a QSAR study on a series of thiourea (B124793) derivatives with anticancer activity identified lipophilicity as a key descriptor for predicting breast cancer cell inhibition. wjarr.com The development of robust QSAR models for 1,3-thiazinane-2,4-diones will undoubtedly accelerate the discovery of new drug candidates by allowing for the in silico prediction of their biological activities. These models can guide the modification of the this compound scaffold to enhance potency and selectivity for a desired biological target.

Pre Clinical Biological Investigations and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects

In Vitro Antiproliferative and Anticancer Research

Derivatives of the 1,3-thiazinane-2,4-dione core have been the subject of numerous studies to evaluate their potential in oncology. This research has spanned from initial screenings against various cancer cell lines to more in-depth analyses of their cellular and molecular mechanisms of action.

Evaluation against Various Cancer Cell Lines (in vitro)

A notable body of research has demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a diverse panel of human cancer cell lines. Phenyl- and naphthyl-substituted thiazinane-2,4-diones have shown selective antitumoral activity, particularly against leukemia cells. researchgate.netnih.gov

Furthermore, related thieno researchgate.netnih.govthiazin-4-one derivatives have been found to inhibit the proliferation and viability of several solid tumor cell lines in a concentration-dependent manner. These include lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells. An important finding from these studies was that some of these derivatives exhibited no significant toxicity towards normal human skin fibroblast cultures, suggesting a degree of selectivity for cancer cells.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect |

| Phenyl- and Naphthyl-substituted 1,3-Thiazinane-2,4-diones | Leukemia | Selective antitumoral activity |

| Thieno researchgate.netnih.govthiazin-4-one derivatives | A549 (Lung), HT-29 (Colon), C6 (Glioma) | Inhibition of proliferation and viability |

Cellular Mechanism of Action Studies: Apoptosis Induction, Caspase Cascade Activation, Mitochondrial Metabolism Modulation, Endoplasmic Reticulum Stress

Investigations into the cellular mechanisms underlying the anticancer activity of this compound derivatives have revealed their ability to induce programmed cell death, or apoptosis. Studies on phenyl- and naphthyl-substituted derivatives in leukemia cells have shown that these compounds cause cell death accompanied by DNA fragmentation, a hallmark of apoptosis. researchgate.netnih.gov

The mechanism of action appears to be multifaceted, involving the activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis. researchgate.netnih.gov Furthermore, these compounds have been observed to modulate mitochondrial metabolism and induce stress in the endoplasmic reticulum, both of which are key pathways that can trigger apoptosis. researchgate.netnih.gov An imbalance in intracellular calcium levels has also been implicated in their mode of action. researchgate.netnih.gov

Enzyme Inhibition Studies: VEGFR-2, HDAC8, PPARγ, Aldose Reductase

The anticancer effects of compounds structurally related to 1,3-thiazinane-2,4-diones have been linked to the inhibition of specific enzymes that play critical roles in cancer progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While direct studies on 1,3-thiazinane-2,4-diones are limited, structurally similar thiazolidine-2,4-dione derivatives have been investigated as VEGFR-2 inhibitors.

HDAC8: Histone deacetylase 8 (HDAC8) is a promising target in cancer therapy, particularly for neuroblastoma. Although specific studies on this compound are not prevalent, the broader class of thiazine-containing compounds has been explored for HDAC inhibition.

PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that has been implicated in cancer. Thiazolidinediones are well-known PPARγ agonists. mdpi.com However, some studies suggest that the anticancer effects of certain thiazolidinedione derivatives may occur through PPARγ-independent mechanisms. researchgate.net The interaction of 1,3-thiazinane-2,4-diones with PPARγ remains an area for further investigation.

Aldose Reductase: Aldose reductase is an enzyme implicated in diabetic complications, but its inhibition has also been explored as a potential anticancer strategy. Thiazolidine-2,4-dione derivatives have been shown to possess aldose reductase inhibitory activity.

In Vitro Antimicrobial Studies (Antibacterial and Antifungal)

The 1,3-thiazinane (B8806883) scaffold is a core component of cephalosporin (B10832234) antibiotics, suggesting that derivatives of this compound may also possess antimicrobial properties. actascientific.com Research into related heterocyclic structures has provided insights into their potential antibacterial and antifungal activities.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Studies on various 1,3-thiazine derivatives have demonstrated their potential as antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. actascientific.com For instance, certain 1,3-thiazine derivatives have been found to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). actascientific.combiointerfaceresearch.com Similarly, a review of 1,3,4-thiadiazine derivatives indicated that many of these compounds exhibit moderate to excellent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Thiazolidine-2,4-dione-based hybrids have also been synthesized and tested, with some showing inhibitory effects, particularly against Gram-positive strains. nih.gov

Table 2: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria |

| 1,3-Thiazine derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa, Vibrio cholera |

| 1,3,4-Thiadiazine derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa |

| Thiazolidine-2,4-dione hybrids | Active against various strains | Limited to no activity reported in some studies |

Activity against Fungal Strains

The potential of this compound and related structures as antifungal agents has also been investigated. Various 1,3-thiazine derivatives have demonstrated antifungal activity against several fungal strains, including Rhizopus and M. gyseum. actascientific.com Furthermore, a review on 1,3,4-thiadiazines highlighted that many derivatives within this class show moderate to good antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. biointerfaceresearch.com Studies on novel 1,3-thiazole derivatives have also reported anti-Candida activity. nih.gov

Table 3: In Vitro Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain(s) |

| 1,3-Thiazine derivatives | Rhizopus, M. gyseum |

| 1,3,4-Thiadiazine derivatives | Candida albicans, Aspergillus niger |

| 1,3-Thiazole derivatives | Candida species |

Mechanistic Investigations of Antimicrobial Action at the Cellular or Molecular Level

While various 1,3-thiazine derivatives have demonstrated antimicrobial properties, detailed mechanistic studies at the cellular or molecular level for the specific this compound core are not extensively documented in the available research. However, broader studies on related thiazine-containing compounds suggest that their antimicrobial effects may stem from their ability to interact with and disrupt microbial membranes. nih.govnih.govresearchgate.net For instance, some 1,3,5-thiadiazine-2-thione derivatives have shown notable antibacterial and antifungal activities. peerj.com The precise molecular targets and the exact mechanisms of microbial inhibition by this compound itself remain an area for further investigation.

In Vitro Anti-inflammatory Research and Related Immunotropic Activities

Derivatives of the 1,3-thiazinane scaffold have been investigated for their anti-inflammatory potential, with in vitro studies pointing towards the inhibition of key inflammatory enzymes. A study on a series of 1,3-benzthiazinan-4-one derivatives, which are structurally related to 1,3-thiazinane-2,4-diones, demonstrated potent and selective inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov The compound 3-(p-fluorophenyl)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one, for example, was identified as a potent COX-2 inhibitor with a very low IC50 value, indicating high potency. nih.gov The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Table 1: In Vitro COX-2 Inhibitory Activity of a 1,3-Benzthiazinan-4-one Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|

The immunotropic nature of 1,3-thiazine derivatives has also been noted, suggesting their potential to modulate the immune response. pharmacophorejournal.com

Investigation of Other Biological Targets and Pathways

Photosynthetic Electron Transport Inhibition in Model Systems

Research into the herbicidal activity of related heterocyclic compounds has revealed that they can act by inhibiting photosynthetic electron transport. Studies on 1,3,4-thiadiazolyl derivatives have shown that these compounds can inhibit the uncoupled electron transport from water to ferricyanide (B76249) or methyl viologen in isolated spinach chloroplasts. nih.gov The primary site of inhibition for these herbicides is at the reducing side of photosystem II (PSII). nih.gov For instance, at a concentration of 0.5 micromolar, buthidazole (B1668095) and tebuthiuron, both 1,3,4-thiadiazolyl derivatives, inhibited the transfer of electrons from catechol to methyl viologen by 50% and 47%, respectively. nih.gov While these findings are for a different heterocyclic system, they suggest that the broader class of sulfur-nitrogen containing heterocycles may have the potential to interact with components of the photosynthetic apparatus.

Effects on Model Biological Membranes: Lipid Bilayer Properties and Ion-Permeable Pore Induction

Investigations into the effects of 1,3-thiazine derivatives on model biological membranes have provided significant mechanistic insights. nih.govnih.govresearchgate.netfrontiersin.org These compounds have been shown to affect the physical properties of lipid bilayers and to influence the activity of ion-permeable pores. nih.govnih.govresearchgate.net

One study demonstrated that certain thiohydrazide derivatives, structurally related to thiazines, can lead to the disordering of membrane lipids. nih.govresearchgate.net This was shown through differential scanning microcalorimetry, which revealed a potentiation of positive curvature stress in the lipid bilayer. nih.govresearchgate.net Such alterations in membrane structure can have profound effects on cellular function.

Furthermore, these compounds have been observed to modulate the activity of ion channels. For example, the fluorine-containing compound N'-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to increase the electric barrier for anion permeation into the hydrophobic region of the membrane. nih.gov It also reduced the conductance of anion-permeable pores formed by the antifungal agent syringomycin (B1172496) E. nih.gov Conversely, by decreasing the membrane boundary potential, this compound facilitated the immersion of positively charged syringomycin molecules into the lipid bilayer, thereby increasing the pore-forming ability of the lipopeptide. nih.gov This suggests a synergistic potential in combination with pore-forming antifungal agents.

Ligand Binding to Specific Protein Receptors (e.g., GABAA)

The GABAA receptor, a ligand-gated ion channel, is a major target for therapeutic drugs. While a direct investigation of this compound binding to GABAA receptors is not available in the reviewed literature, the structural features of this heterocyclic system may warrant such exploration in the future. The GABAA receptor possesses multiple binding sites for a variety of ligands, and its function is allosterically modulated by numerous compounds. nih.govnih.gov

Future Perspectives and Research Directions for 1,3 Thiazinane 2,4 Dione Chemistry

Emerging Synthetic Methodologies and Catalyst Development

The progression of 1,3-thiazinane-2,4-dione chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic routes. Current methods often rely on multi-step procedures, such as the acetylation of 2-amino-1,3-thiazin-4-ones followed by mild acid hydrolysis to yield the dione (B5365651) core. nih.gov Future research is expected to pivot towards more sophisticated and greener synthetic strategies.

Key areas of development will likely include:

One-Pot and Multicomponent Reactions (MCRs): Designing reactions where multiple bonds are formed in a single operation from three or more starting materials will significantly improve efficiency, reduce waste, and allow for the rapid generation of diverse compound libraries.

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water, ionic liquids), and energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis, is a promising direction. nih.govijpsr.comresearchgate.net These methods can accelerate reaction times, increase yields, and minimize the environmental impact of chemical synthesis. nih.gov

Novel Catalyst Development: Exploration of novel catalysts, including nanocatalysts, biocatalysts (enzymes), and phase-transfer catalysts, could offer higher selectivity, milder reaction conditions, and improved yields. The development of reusable catalysts is a particular focus for sustainable chemical production.

Table 1: Future Directions in Synthesis of 1,3-Thiazinane-2,4-diones

| Methodology | Description | Potential Advantages | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, rapid library generation. | pharmacophorejournal.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Drastically reduced reaction times, improved yields, cleaner reactions. | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to induce cavitation and accelerate chemical reactions. | Enhanced reaction rates, eco-friendly, high efficiency. | nih.govresearchgate.net |

| Biocatalysis | Using enzymes as catalysts for specific transformations. | High selectivity (chemo-, regio-, and stereo-selectivity), mild conditions. | N/A |

Advanced Computational Approaches in Rational Design and Virtual Screening

Computational chemistry is set to become an indispensable tool in the targeted design and discovery of novel this compound derivatives. By leveraging computational power, researchers can predict molecular properties, simulate interactions with biological targets, and screen vast virtual libraries, thereby prioritizing the synthesis of the most promising candidates.

Future computational efforts will concentrate on:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models will be crucial for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can guide the modification of lead compounds to enhance potency and selectivity.

Virtual Screening and Molecular Docking: Large-scale virtual screening of libraries containing thousands of virtual this compound analogs against specific protein targets will accelerate the identification of new hits. mdpi.comnih.gov Molecular docking studies will provide insights into the precise binding modes and interactions within the active site of a target protein. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations will be used to study the dynamic behavior of ligand-protein complexes, confirming the stability of interactions predicted by docking and providing a more accurate assessment of binding affinity. mdpi.comresearchgate.net

ADMET Prediction: In the early stages of drug design, computational tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. nih.gov

Elucidation of Novel Biological Targets and Pathways for 1,3-Thiazinane-2,4-diones

While initial studies have highlighted the potential of 1,3-thiazinane-2,4-diones as anticancer agents, particularly against leukemia, the full spectrum of their biological activity remains largely unexplored. nih.gov A significant future research direction will be the identification and validation of novel biological targets and the elucidation of the molecular pathways through which these compounds exert their effects.

The established anticancer mechanism involves the induction of apoptosis via the caspase cascade, disruption of mitochondrial metabolism, and induction of endoplasmic reticulum stress. nih.gov Future investigations will likely expand to:

Identification of Specific Protein Targets: Moving beyond cellular effects, research will aim to pinpoint the specific enzymes (e.g., kinases, proteases) or receptors that are directly modulated by 1,3-thiazinane-2,4-diones to trigger these apoptotic pathways.

Exploration of New Therapeutic Areas: Given the broad range of biological activities observed in related thiazine (B8601807) and thiadiazole compounds (antimicrobial, anti-inflammatory, antiviral), future screening efforts will likely test this compound libraries against targets relevant to infectious diseases, inflammatory disorders, and neurodegenerative conditions. nih.govfrontiersin.orgnih.gov

Mechanism of Action Studies: Detailed mechanistic studies, using techniques such as proteomics and transcriptomics, will be essential to understand the downstream effects of target engagement and to identify potential biomarkers for efficacy.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Targets | Rationale based on Related Scaffolds | References |

|---|---|---|---|

| Oncology | Kinases, Apoptosis-regulating proteins | Established antileukemic activity of the scaffold. | nih.gov |

| Infectious Diseases | Bacterial or viral enzymes | Broad antimicrobial and antiviral activity of thiazines. | nih.govfrontiersin.org |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | Known anti-inflammatory effects of thiadiazole derivatives. | nih.gov |

| Neurological Disorders | Monoamine Oxidase (MAO), Carbonic Anhydrase | Thiadiazoles have shown activity as MAO inhibitors. | rsc.org |

Development of Structure-Based Design Principles for Targeted Applications

A systematic exploration of the this compound scaffold is necessary to establish robust structure-activity relationships (SAR). This involves synthesizing and evaluating series of analogs where specific positions on the heterocyclic ring and its substituents are systematically modified. The goal is to understand how different functional groups influence potency, selectivity, and pharmacokinetic properties.

Key strategies in this area will include:

Systematic SAR Studies: Creating focused libraries of compounds with variations at each position of the this compound core to map the chemical space and identify key structural features required for activity against a given target.

Pharmacophore Modeling: Developing validated pharmacophore models based on known active compounds. researchgate.net These models, which define the essential 3D arrangement of chemical features necessary for biological activity, will serve as templates for designing new molecules with a higher probability of being active. nih.govnih.gov

Molecular Hybridization: Combining the this compound core with other known pharmacophores or privileged structures to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov This approach has been successful for related scaffolds like thiazolidine-2,4-dione. nih.gov

Integration of Experimental and Computational Research for Comprehensive Understanding

The most rapid and effective advances in this compound chemistry will emerge from a tightly integrated, iterative cycle of computational design and experimental validation. This synergistic approach ensures that synthetic efforts are focused on the most promising molecules, while experimental results provide crucial data to refine and improve the predictive power of computational models.

This integrated workflow typically involves:

In Silico Design and Screening: A research cycle begins with computational methods, such as pharmacophore modeling or virtual screening, to identify a set of high-priority virtual compounds. mdpi.comresearchgate.net

Chemical Synthesis: The prioritized compounds are then synthesized in the laboratory.

In Vitro Evaluation: The synthesized compounds undergo biological testing to determine their activity against the intended target and their effects in cellular models.